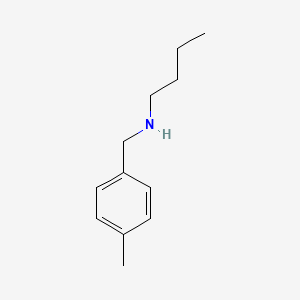![molecular formula C24H18FN3 B2770787 3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-49-6](/img/structure/B2770787.png)
3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” is a chemical compound with the molecular formula C24H18FN3 . It has an average mass of 367.418 Da and a mono-isotopic mass of 367.148468 Da .
Molecular Structure Analysis
The molecular structure of “3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” consists of 24 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms .Scientific Research Applications
Synthesis and Chemical Transformations
Research in the field of organic chemistry has led to the development of various methods for synthesizing quinoline derivatives. For example, Aleksanyan and Hambardzumyan (2013) explored the synthesis of new quinoline derivatives through reactions of 2-chloro-4-methylquinolines with aminobenzoic acids, aiming at creating compounds with potential applications in biochemistry and medicine due to their fluorescence properties and potential antioxidant and radioprotective benefits [I. Aleksanyan, L. Hambardzumyan (2013)].
Antimycobacterial Activity
Kantevari et al. (2011) synthesized a series of hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, showing significant antimycobacterial activity against Mycobacterium tuberculosis. This highlights the compound's potential as a therapeutic agent in treating tuberculosis [S. Kantevari, Thirumal Yempala, Govardhan Surineni, B. Sridhar, P. Yogeeswari, D. Sriram (2011)].
Anticancer Applications
The potential of quinoline derivatives in cancer therapy has been demonstrated by the synthesis of compounds like N-(2-(3-fluorobenzyl)-2H-indazol-5-yl)-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-amine (LZC-2b), showing promising results in chemotherapy of oral cancer due to its pH-responsive release performance [Xiaohan Tian, Jie Zhang, Fan Zhang, Mengen Zhao, Zhenhua Chen, K. Zhou, Peng Zhang, X. Ren, Xiaoqian Jiang, Xifan Mei (2018)].
Fluorescence and Photophysical Properties
Quinoline derivatives are known for their efficient fluorescence, making them suitable for applications in light-emitting devices. Research has explored the quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation, revealing dynamic and static quenching mechanisms that could be utilized in designing fluorescent materials [Linping Mu, Zhiqun He, Xiangfei Kong, Guanbao Hui, Min Xu, C. Liang, X. Jing, A. Danel, E. Kulig (2010)].
Green Chemistry Approaches
Rajesh et al. (2011) reported the L-proline-catalyzed synthesis of heterocyclic ortho-quinones through a water protocol, showcasing the environmental benefits of using water as a solvent and highlighting the importance of green chemistry in the synthesis of complex molecules [S. Rajesh, B. D. Bala, S. Perumal, J. Menéndez (2011)].
properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-16-6-8-17(9-7-16)14-28-15-21-23(18-10-12-19(25)13-11-18)26-27-24(21)20-4-2-3-5-22(20)28/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSTYTPSCTYBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2770704.png)

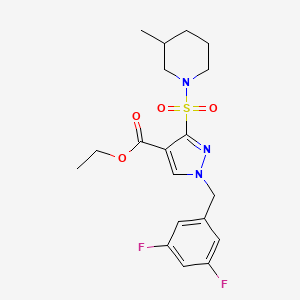

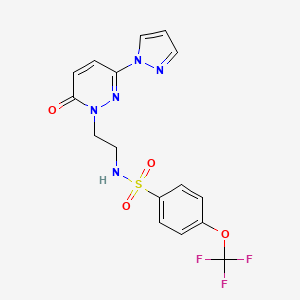
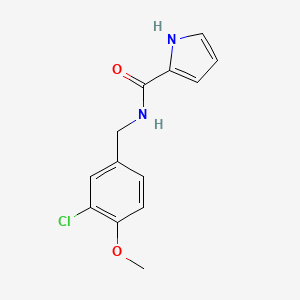
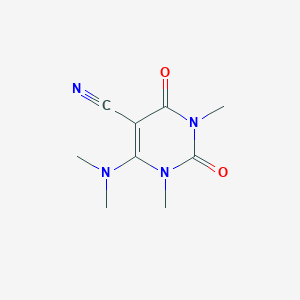
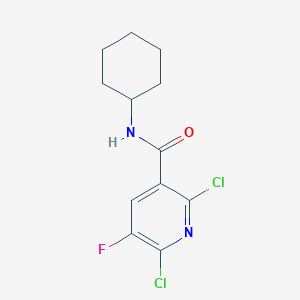
![(E)-3-(4-methoxybenzyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2770721.png)
![4-chloro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2770722.png)
![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2770723.png)
